2-[2-(Tert-butoxycarbonyl-methyl-amino)-ethoxy]-benzoic acid
Overview
Description
2-[2-(Tert-butoxycarbonyl-methyl-amino)-ethoxy]-benzoic acid is a compound with the molecular formula C13H17NO4. It is known for its use in organic synthesis, particularly in the protection of amine groups. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines, which can be added and removed under specific conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Tert-butoxycarbonyl-methyl-amino)-ethoxy]-benzoic acid typically involves the reaction of 2-aminoethoxybenzoic acid with tert-butyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors can enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Tert-butoxycarbonyl-methyl-amino)-ethoxy]-benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride.
Substitution: The Boc group can be substituted under acidic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Trifluoroacetic acid in dichloromethane.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Free amines.
Scientific Research Applications
2-[2-(Tert-butoxycarbonyl-methyl-amino)-ethoxy]-benzoic acid is used in various scientific research applications, including:
Chemistry: As a protecting group for amines in organic synthesis.
Biology: In the synthesis of peptides and proteins.
Medicine: In the development of pharmaceuticals.
Industry: In the production of fine chemicals and intermediates
Mechanism of Action
The mechanism of action of 2-[2-(Tert-butoxycarbonyl-methyl-amino)-ethoxy]-benzoic acid involves the protection of amine groups. The Boc group stabilizes the amine by forming a carbamate linkage, which can be cleaved under acidic conditions to release the free amine .
Comparison with Similar Compounds
Similar Compounds
- 2-(tert-Butoxycarbonyl)benzoic acid
- 2-(tert-Butoxycarbonyl)aminoethyl methacrylate
- 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea
Uniqueness
2-[2-(Tert-butoxycarbonyl-methyl-amino)-ethoxy]-benzoic acid is unique due to its specific structure, which allows for the protection of amine groups while maintaining stability under various reaction conditions. This makes it particularly useful in complex organic syntheses .
Properties
IUPAC Name |
2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16(4)9-10-20-12-8-6-5-7-11(12)13(17)18/h5-8H,9-10H2,1-4H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZPBXALCWTDLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCOC1=CC=CC=C1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1445804-22-7 | |
Record name | 2-(2-{[(tert-butoxy)carbonyl](methyl)amino}ethoxy)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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